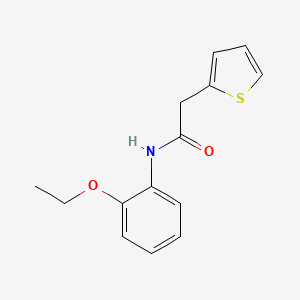![molecular formula C18H24N4OS B5561859 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to the compound involves multi-step chemical reactions that integrate various pharmacophoric elements to achieve desired biological activities. For instance, Zablotskaya et al. (2013) detailed the synthesis and characterization of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, employing techniques like NMR and IR spectroscopy and mass-spectrometry, alongside X-ray crystallography for structural elucidation (Zablotskaya et al., 2013).
Molecular Structure Analysis
The molecular structure of derivatives related to our compound of interest has been extensively analyzed using spectroscopic methods and X-ray crystallography. The study by Bai et al. (2012) on a similar molecule revealed the monoclinic system and detailed molecular dimensions through X-ray diffraction, highlighting the importance of structural features in biological activity (Bai et al., 2012).
Aplicaciones Científicas De Investigación
Biomimetic Approach to Receptor Agonists and Antagonists
Research has explored the binding affinities of various compounds, including isoquinolines and imidazopyridines, to the benzodiazepine receptor. These studies suggest that certain structural features, such as the position of the carbonyl group relative to the aromatic ring, significantly influence binding affinity. This implies that derivatives of isoquinoline, similar in structure to "2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide," could be investigated for their potential as benzodiazepine receptor agonists or antagonists, providing insights into their therapeutic applications (Guzman et al., 1984).
Synthesis and Characterization of Derivatives
The synthesis and characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have shown a range of biological activities, including psychotropic, anti-inflammatory, and cytotoxic effects. These findings suggest that compounds with similar structural frameworks might exhibit multifaceted biological activities, warranting further investigation into their mechanisms of action and potential applications in medicine (Zablotskaya et al., 2013).
Potential for Antimicrobial and Anti-inflammatory Applications
The research on isoquinoline derivatives indicates potential for antimicrobial and anti-inflammatory applications. By exploring the synthesis and biological evaluation of these compounds, scientists can uncover new therapeutic agents that address a variety of health concerns. The specific structural characteristics and physicochemical parameters of these compounds can be correlated with their biological activities, providing a foundation for the development of targeted treatments (Zablotskaya et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-13(22-9-8-14-6-4-5-7-15(14)12-22)17(23)19-10-16-11-20-18(24-3)21(16)2/h4-7,11,13H,8-10,12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVNZXGXUXANCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(N1C)SC)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)
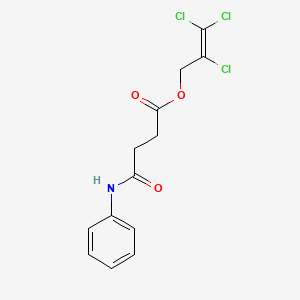
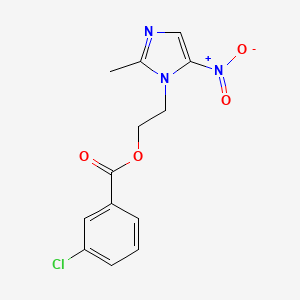
![2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5561804.png)
![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)
![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)
![7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5561836.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5561841.png)
![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)

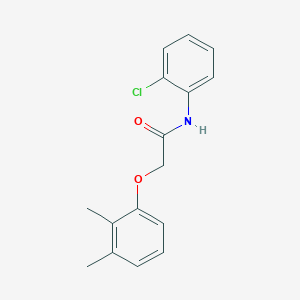
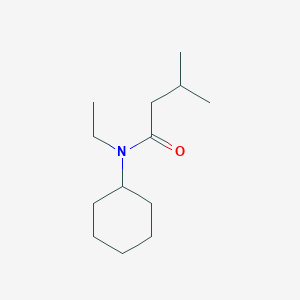
![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)
